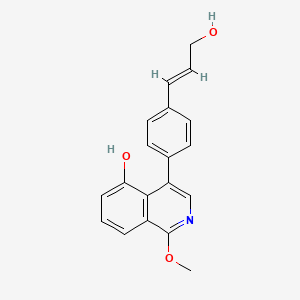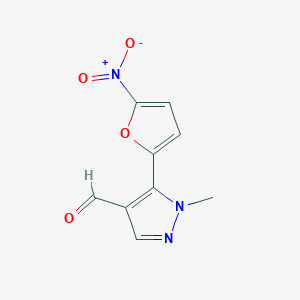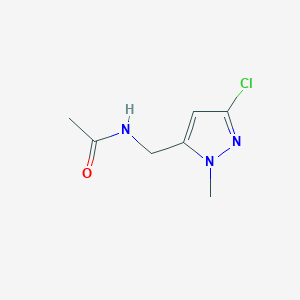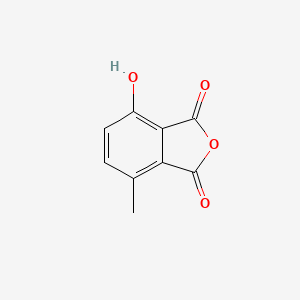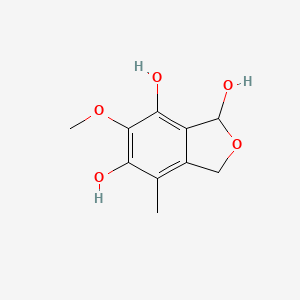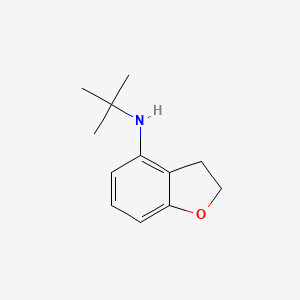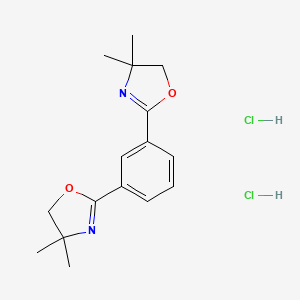
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride is an organic compound that belongs to the class of bisoxazolines. It is characterized by the presence of two oxazoline rings attached to a benzene ring. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride typically involves the reaction of 1,3-dibromobenzene with 4,4-dimethyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Ring-Opening Reactions: The oxazoline rings can undergo ring-opening reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF).
Catalysts: Lewis acids such as zinc chloride and aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with amines can yield amide derivatives, while reaction with alcohols can produce ester derivatives .
Aplicaciones Científicas De Investigación
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Industry: Utilized in the production of polymers and as a cross-linking agent in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride involves its ability to form stable complexes with metal ions. The oxazoline rings act as chelating agents, binding to metal ions and stabilizing them in various oxidation states. This property is particularly useful in catalytic processes where the metal complex acts as the active catalyst .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar structure but with an ethane backbone instead of a benzene ring.
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Lacks the dimethyl groups on the oxazoline rings.
Uniqueness
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride is unique due to the presence of dimethyl groups on the oxazoline rings, which can influence its reactivity and stability. This structural feature can enhance its ability to form stable metal complexes and improve its performance in catalytic applications .
Propiedades
Fórmula molecular |
C16H22Cl2N2O2 |
|---|---|
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
2-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole;dihydrochloride |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14;;/h5-8H,9-10H2,1-4H3;2*1H |
Clave InChI |
MZOZLNRRMLHMHL-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)(C)C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


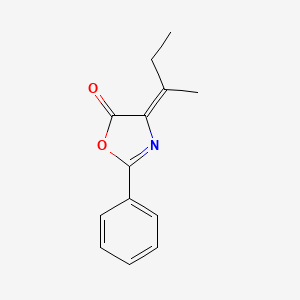
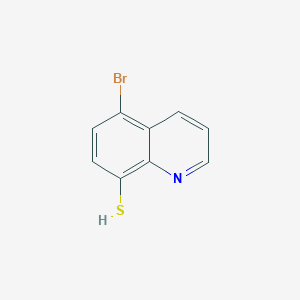

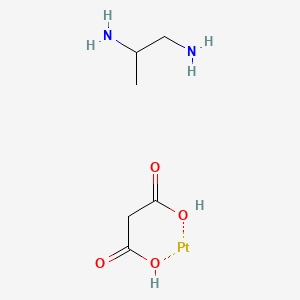
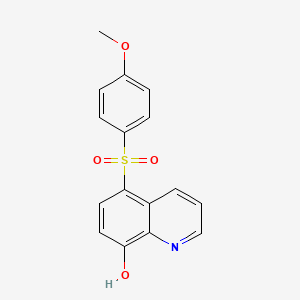
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
